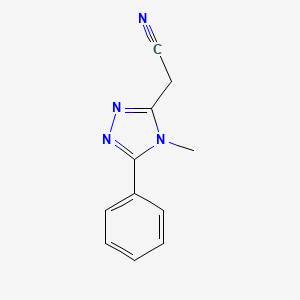

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is an organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a nitrile group The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, affecting the downstream cellular processes.

Biochemical Pathways

It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including cell survival, inflammation, and stress responses.

Result of Action

Some studies have suggested that the compound may exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can also influence the compound’s action through drug-drug interactions .

Análisis Bioquímico

Biochemical Properties

Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological activities, including cytotoxic effects against different cell lines, antibacterial, antifungal, anti-HIV, and anti-inflammatory activities .

Cellular Effects

Similar 1,2,4-triazole compounds have shown cytotoxic activities against different cell lines

Métodos De Preparación

The synthesis of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylaniline and benzoyl chloride.

Formation of Hydrazine Derivative: 4-methylaniline is reacted with hydrazine to form N-(4-methylphenyl)hydrazinecarbothioamide.

Acylation: The hydrazine derivative undergoes acylation with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

Alkylation: The triazole thiol is then alkylated using 2-bromoacetonitrile to yield this compound.

Análisis De Reacciones Químicas

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Alkylation: The nitrile group can be alkylated to form more complex derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

Similar compounds to 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile include:

4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound has a thiol group instead of a nitrile group.

2-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: This compound has a methoxy group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

The compound 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N4, with a molecular weight of 202.26 g/mol . Its structure features a triazole ring that is known for its ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit various biological activities including anticancer, antifungal, and antibacterial properties. The specific compound has been evaluated for its potential in these areas.

Anticancer Activity

A significant focus has been on the anticancer properties of triazole derivatives. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

In vitro studies using the MCF-7 breast cancer cell line demonstrated that compounds with similar structural features could significantly upregulate pro-apoptotic proteins (such as Bax) while downregulating anti-apoptotic proteins (like Bcl-2). This resulted in a notable increase in apoptosis rates and cell cycle arrest at the S phase . The IC50 values for related compounds were reported to be around 19.6 µM , indicating potent cytotoxicity against cancer cells .

| Compound | IC50 (µM) | Effect on Bax/Bcl-2 Ratio | Apoptosis Induction |

|---|---|---|---|

| Compound A | 19.6 | Upregulated | Increased |

| Compound B | 25.0 | Downregulated | Increased |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has indicated that certain derivatives demonstrate effective inhibition against a range of pathogens.

Case Study: Antibacterial Efficacy

In tests against E. coli, compounds similar to this compound exhibited varying degrees of antibacterial activity depending on their structural modifications. The Minimum Inhibitory Concentration (MIC) values were determined through checkerboard assays, revealing some derivatives showed synergistic effects when combined with efflux pump inhibitors .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Kinases : Many triazole compounds inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : By modulating apoptotic pathways through protein interactions.

- Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Propiedades

IUPAC Name |

2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXMSMLSUDUAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CC=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.